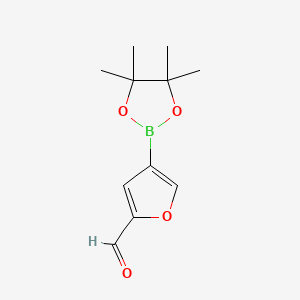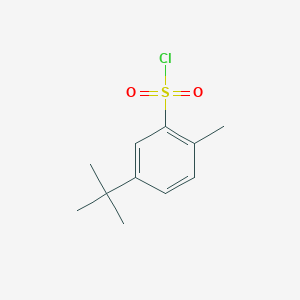
5-tert-Butyl-2-methyl-benzenesulfonyl chloride
説明
5-tert-Butyl-2-methyl-benzenesulfonyl chloride (TBMBS) is a chemical compound commonly used in laboratory experiments as a reagent for the synthesis of organic compounds. It is a white solid with a molecular weight of 226.32 g/mol and a melting point of 101-102°C. TBMBS is a widely used reagent in organic synthesis due to its ability to form an intermediate organosulfonate ester with a variety of substrates. The use of TBMBS in laboratory experiments has increased significantly in recent years due to its versatility, cost-effectiveness, and ease of use.
科学的研究の応用
Conversion to Acid Chlorides
The reactivity of tert-butyl esters with SOCl2 at room temperature has been shown to produce acid chlorides in high yields. This process allows for the selective conversion of tert-butyl esters to acid chlorides in the presence of other esters, as demonstrated by Greenberg and Sammakia (2017) in "The Journal of Organic Chemistry" (Greenberg & Sammakia, 2017).
Sulfonylation Reactions
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. These substances show enhanced reactivity, producing high yields of diaryl sulfones under ambient conditions, as explored by Nara, Harjani, and Salunkhe (2001) in "The Journal of Organic Chemistry" (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Structural Characterization
New structural isomers, like 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been synthesized and structurally characterized through X-ray single crystal diffraction. This synthesis process is important for understanding the molecular and electronic structures of sterically hindered molecules, as outlined by Rublova et al. (2017) in "Journal of Molecular Structure" (Rublova et al., 2017).
Polymerization Initiator
5-tert-Butyl-2-methyl-benzenesulfonyl chloride has been utilized as an initiator in the living cationic polymerization of isobutylene. Storey and Donnalley (1999) in "Macromolecules" discussed the kinetics of this process and its implications in polymer science (Storey & Donnalley, 1999).
特性
IUPAC Name |
5-tert-butyl-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTOPAMDBHJZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409100 | |
| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-methyl-benzenesulfonyl chloride | |
CAS RN |
63452-62-0 | |
| Record name | 5-(1,1-Dimethylethyl)-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63452-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl chloride, 5-(1,1-dimethylethyl)-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-tert-Butyl-2-methyl-benzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

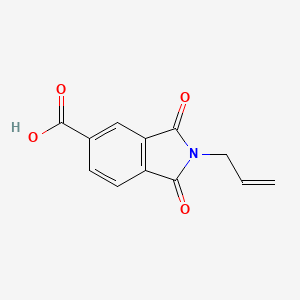
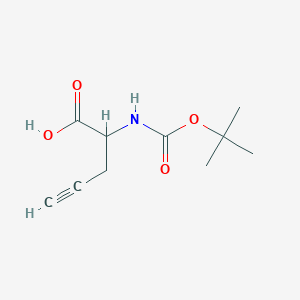
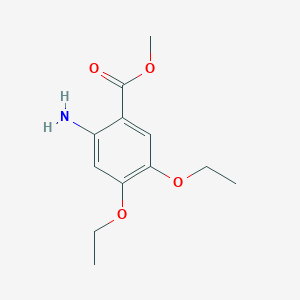
![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

